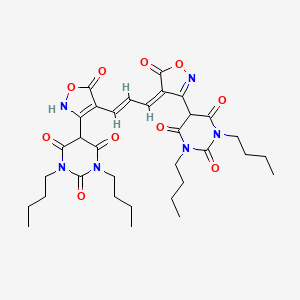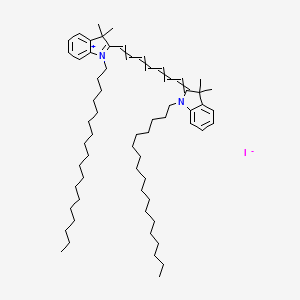
Terpinolene - d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terpinolene - d6 is a deuterated form of terpinolene, a naturally occurring monoterpene. Terpinolene is found in a variety of plants, including conifers, tea tree, apples, and some citrus fruits. It is known for its distinct fresh, piney, floral, and sometimes citrusy aroma. The deuterated form, this compound, is used in scientific research to study the behavior and properties of terpinolene in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Terpinolene - d6 typically involves the deuteration of terpinolene. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the terpinolene molecule.
Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors and catalysts to facilitate the deuteration process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions: Terpinolene - d6 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield terpinolene epoxide, while reduction can produce terpinolene alcohol.
Wissenschaftliche Forschungsanwendungen
Terpinolene - d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of terpinolene and its derivatives.
Biology: this compound is used in metabolic studies to understand the biosynthesis and degradation pathways of terpinolene in plants.
Medicine: Research on this compound explores its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and potential health benefits.
Wirkmechanismus
The mechanism of action of Terpinolene - d6 involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through:
Antioxidant Activity: this compound can scavenge free radicals, protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Antimicrobial Properties: this compound can disrupt the cell membranes of bacteria, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- Alpha-terpinolene
- Beta-terpinolene
- Gamma-terpinolene
- Terpinen-4-ol
Comparison: Terpinolene - d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Compared to its non-deuterated counterparts, this compound provides more detailed insights into the molecular behavior and interactions of terpinolene.
Eigenschaften
CAS-Nummer |
1394230-50-2 |
|---|---|
Molekularformel |
C10H10D6 |
Molekulargewicht |
142.28 |
Reinheit |
95% min. |
Synonyme |
Terpinolene - d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide](/img/structure/B1147974.png)





![methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate](/img/structure/B1147986.png)
